Diethyl pent-3-en-2-yl phosphate
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Overview
Description
Diethyl pent-3-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a pent-3-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl pent-3-en-2-yl phosphate can be achieved through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. Another method involves the reaction of diethyl phosphite with pent-3-en-2-yl chloride under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Diethyl pent-3-en-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphate group to phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphates.
Scientific Research Applications
Diethyl pent-3-en-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and agricultural chemicals.
Mechanism of Action
The mechanism of action of diethyl pent-3-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
- Diethyl phosphite
- Triethyl phosphate
- Dimethyl methylphosphonate
Comparison: Diethyl pent-3-en-2-yl phosphate is unique due to its pent-3-en-2-yl moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, diethyl phosphite lacks the unsaturated carbon chain, making it less reactive in certain chemical reactions. Triethyl phosphate, on the other hand, has three ethyl groups attached to the phosphate, resulting in different physical and chemical properties .
Properties
CAS No. |
828254-31-5 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
diethyl pent-3-en-2-yl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3 |
InChI Key |
HYLUTZOEMVJFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C=CC |
Origin of Product |
United States |
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